molecular formula C24H23BO2S B13936769 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene

Cat. No.: B13936769
M. Wt: 386.3 g/mol
InChI Key: YKEADIWOXGTOCM-UHFFFAOYSA-N
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Description

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene is an organic compound that features a dibenzothiophene core with a phenyl group substituted by a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene typically involves the borylation of a suitable precursor. One common method is the reaction of dibenzothiophene with a boronic ester in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibenzothiophene moiety to its hydrogenated forms.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon or nickel are employed under hydrogen atmosphere.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated dibenzothiophene derivatives.

    Substitution: Various arylated dibenzothiophene derivatives.

Scientific Research Applications

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with aryl halides. The dibenzothiophene core can undergo oxidation and reduction, altering its electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene is unique due to its combination of a dibenzothiophene core and a boronic ester group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C24H23BO2S

Molecular Weight

386.3 g/mol

IUPAC Name

2-(3-dibenzothiophen-1-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H23BO2S/c1-23(2)24(3,4)27-25(26-23)17-10-7-9-16(15-17)18-12-8-14-21-22(18)19-11-5-6-13-20(19)28-21/h5-15H,1-4H3

InChI Key

YKEADIWOXGTOCM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C5=CC=CC=C5SC4=CC=C3

Origin of Product

United States

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